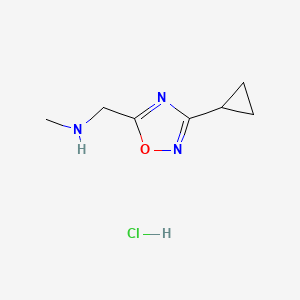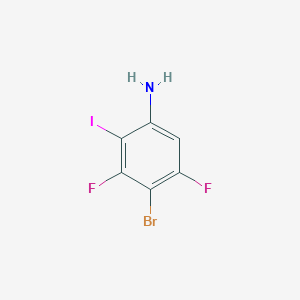
4-Bromo-3,5-difluoro-2-iodoaniline
概要
説明
4-Bromo-3,5-difluoro-2-iodoaniline is a chemical compound with the CAS Number: 1467060-36-1 . It has a molecular weight of 333.9 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of similar compounds involves the stepwise alkylation of 3,5-difluoroaniline with ethyl bromoacetate and subsequent deamination with hydrochloric acid . Another method involves reacting 4-bromoaniline with iodine .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3BrF2IN/c7-4-2(8)1-3(11)6(10)5(4)9/h1H,11H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted boiling point of 280.6±40.0 °C and a predicted density of 2.412±0.06 g/cm3 . The pKa is predicted to be -0.20±0.10 .科学的研究の応用
Haloaniline-Induced Nephrotoxicity Studies
A study conducted by Hong et al. (2000) explored the nephrotoxic effects of various haloaniline compounds, including 4-bromoaniline and 4-iodoaniline, on renal cortical slices from rats. This research provides insights into the potential toxicity and safe handling of these compounds in scientific settings (Hong, Anestis, Henderson, & Rankin, 2000).
Electrochemical Oxidation Studies
Kádár et al. (2001) investigated the electrochemical oxidation of haloanilines, including 4-bromoaniline and 4-iodoaniline, in acetonitrile solution. Their findings contribute to understanding the chemical behavior of these substances under different conditions, which is crucial in various synthetic applications (Kádár, Nagy, Karancsi, & Farsang, 2001).
Crystal Structure Analysis
Dey and Desiraju (2004) analyzed the crystal structures of phenoxyaniline derivatives, including 4-iodoaniline, to understand the supramolecular equivalence of different halogen groups. Such studies are critical in material science and pharmaceuticals for understanding molecular interactions and properties (Dey & Desiraju, 2004).
Thermo- and Photochromic Behaviour Studies
Carletta et al. (2017) examined the effects of halogen bonding on the thermo- and photochromic behavior of anil-based molecular co-crystals, involving compounds like 4-bromoaniline and 4-iodoaniline. This research aids in the development of materials with specific optical and chromic properties (Carletta, Spinelli, d’Agostino, Ventura, Chierotti, Gobetto, Wouters, & Grepioni, 2017).
Synthesis and Functionalization Studies
Heiss, Marzi, and Schlosser (2003) focused on the synthesis and functionalization of various halo-substituted benzene derivatives. Their work sheds light on the chemical behavior and potential applications of haloanilines in organic synthesis (Heiss, Marzi, & Schlosser, 2003).
Safety and Hazards
The compound is considered hazardous and should be handled with care. It has the following hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It should be stored in a refrigerator and handled only in a well-ventilated area or outdoors .
作用機序
Target of Action
Anilines, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
It’s known that anilines can interact with their targets through various mechanisms, such as direct binding or acting as a substrate . The specific halogen substitutions on the aniline ring may influence its interaction with its targets.
Biochemical Pathways
Anilines and their derivatives can participate in various biochemical processes, including enzymatic reactions and signal transduction pathways .
Result of Action
Anilines can induce various cellular responses, depending on their specific substitutions and the nature of their targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3,5-difluoro-2-iodoaniline. For instance, the compound’s stability can be affected by temperature and light exposure . Furthermore, the compound’s efficacy can be influenced by the physiological environment, such as pH and the presence of other biomolecules .
生化学分析
Biochemical Properties
4-Bromo-3,5-difluoro-2-iodoaniline plays a role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The presence of halogen atoms in its structure can enhance its binding affinity to certain enzymes and proteins, potentially leading to inhibition or activation of these biomolecules. For instance, it may interact with enzymes involved in halogenation reactions or those that recognize halogenated substrates . The nature of these interactions often involves hydrogen bonding, van der Waals forces, and halogen bonding, which can stabilize the enzyme-substrate complex and influence the reaction outcome.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, this compound can impact gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcriptional landscape of the cell . These changes can result in altered cellular metabolism, affecting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . This binding often involves halogen bonding, where the halogen atoms form non-covalent interactions with electron-rich regions of the enzyme. Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature, pH, and light exposure . Over time, this compound may degrade into smaller fragments, which can have different biological activities compared to the parent compound. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, this compound can induce toxic effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential adverse effects in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s, which introduce functional groups that enhance the compound’s solubility and excretion . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization . For example, it may be transported by ATP-binding cassette (ABC) transporters or solute carrier (SLC) transporters, which regulate its intracellular concentration . The distribution of this compound within tissues can also be influenced by its binding affinity to specific proteins, affecting its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes . The subcellular localization of this compound is essential for understanding its precise mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
4-bromo-3,5-difluoro-2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2IN/c7-4-2(8)1-3(11)6(10)5(4)9/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNRSDGZDSLHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


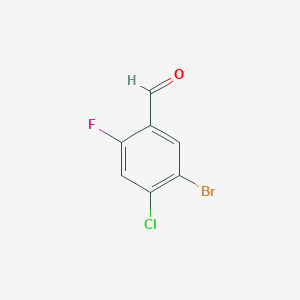
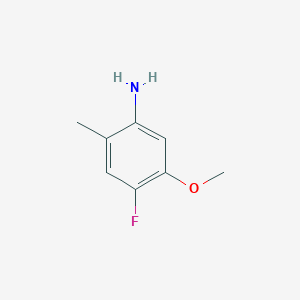
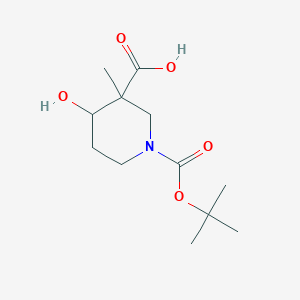
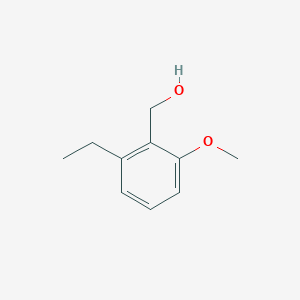
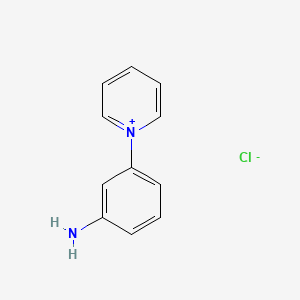
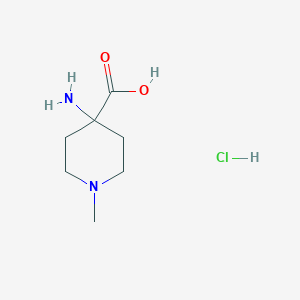
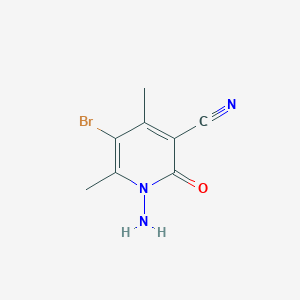
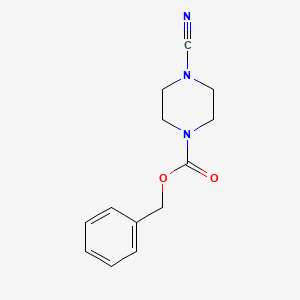

![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1380885.png)


